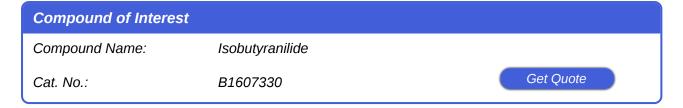


# Spectroscopic Profile of Isobutyranilide: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Isobutyranilide** (IUPAC Name: 2-methyl-N-phenylpropanamide), a compound of interest in various chemical and pharmaceutical research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols to support research and development activities.

# **Core Spectroscopic Data**

The following sections summarize the essential spectroscopic data for **Isobutyranilide**, presented in a clear and structured format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While experimentally obtained and fully assigned high-resolution NMR data from peer-reviewed literature is not readily available in the public domain, the following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Isobutyranilide**. These predictions are based on established principles of NMR spectroscopy and analysis of its chemical structure.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Isobutyranilide** 



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 1.2	Doublet	6H	~ 7.0
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 2.5	Septet	1H	~ 7.0
Aromatic-H (ortho)	~ 7.5	Doublet	2H	~ 8.0
Aromatic-H (meta)	~ 7.3	Triplet	2H	~ 8.0
Aromatic-H (para)	~ 7.1	Triplet	1H	~ 7.5
-NH-	~ 8.0	Singlet (broad)	1H	-

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Isobutyranilide

Carbon Atom	Chemical Shift (δ, ppm)	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 20	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 36	
Aromatic C (para)	~ 124	
Aromatic C (ortho)	~ 120	
Aromatic C (meta)	~ 129	
Aromatic C (ipso)	~ 138	
C=O (Amide)	~ 176	

## Infrared (IR) Spectroscopy Data.[1]

The following table outlines the key absorption bands observed in the gas-phase IR spectrum of **Isobutyranilide**.[1]



Table 3: Infrared (IR) Spectroscopic Data for Isobutyranilide

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Strong, Broad	N-H Stretch
~ 3050	Medium	Aromatic C-H Stretch
~ 2970	Strong	Aliphatic C-H Stretch (asymmetric)
~ 2870	Medium	Aliphatic C-H Stretch (symmetric)
~ 1670	Very Strong	C=O Stretch (Amide I)
~ 1540	Strong	N-H Bend (Amide II)
~ 1600, 1490, 1440	Medium-Strong	Aromatic C=C Bending
~ 750, 690	Strong	C-H Out-of-plane Bending (monosubstituted benzene)

# Mass Spectrometry (MS) Data.[1]

The mass spectrum of **Isobutyranilide** obtained by electron ionization (EI) shows a distinct fragmentation pattern. The key peaks are summarized in the table below.[1]

Table 4: Mass Spectrometry (MS) Data for Isobutyranilide

m/z	Relative Intensity (%)	Proposed Fragment
163	35	[M] <sup>+</sup> (Molecular Ion)
120	10	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
93	100	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> (Aniline)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)
71	80	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (Isobutyryl cation)
43	65	[C₃H⁊]+ (Isopropyl cation)



## **Experimental Protocols**

This section provides detailed methodologies for the spectroscopic techniques cited, intended to guide researchers in replicating these analyses.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of Isobutyranilide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- Data Acquisition:
  - <sup>1</sup>H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
- Data Processing: The raw free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For <sup>1</sup>H NMR, the signals are integrated to determine the relative number of protons.

# Infrared (IR) Spectroscopy

 Sample Preparation (KBr Pellet Method): A small amount of Isobutyranilide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
   The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded over the mid-IR range (4000-400 cm<sup>-1</sup>) with a resolution of 4 cm<sup>-1</sup>.
   Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

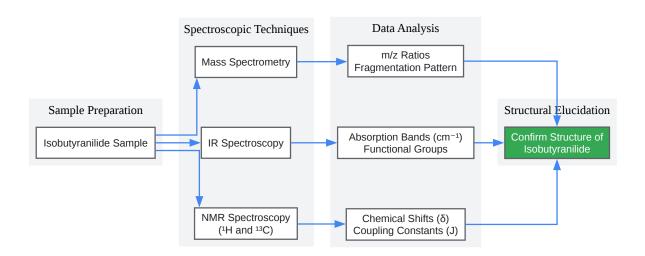
## Mass Spectrometry (MS)

- Sample Introduction: A small amount of Isobutyranilide is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components on a capillary column.
- Ionization (Electron Ionization EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+), and to fragment into smaller charged species.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Isobutyranilide**.





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Caption: Workflow for the spectroscopic analysis of **Isobutyranilide**.

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#### References

- 1. isobutyranilide [webbook.nist.gov]
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